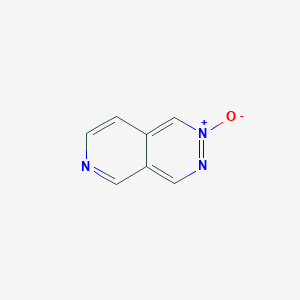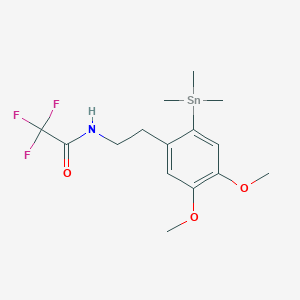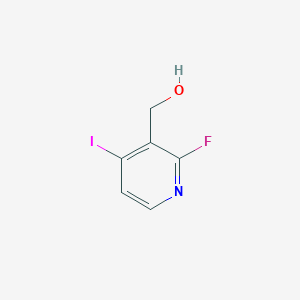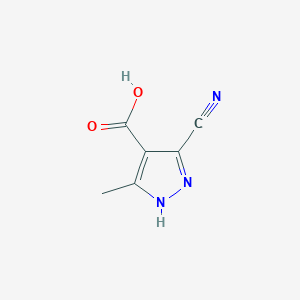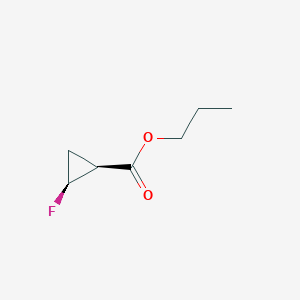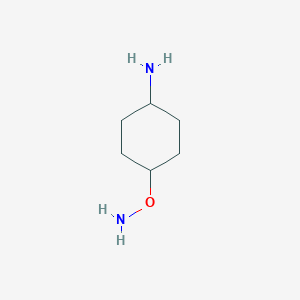
7-Ethoxy-3-ethylpurin-6-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-3-ethylpurin-6-imine (EEPI) is a purine derivative that has been widely used in scientific research. It is a potent and selective antagonist of adenosine A1 receptors, which are involved in various physiological processes, including neurotransmission, cardiovascular function, and immune response. EEPI has been shown to have potential therapeutic applications in the treatment of various diseases, such as Parkinson's disease, ischemia-reperfusion injury, and epilepsy.
Mécanisme D'action
7-Ethoxy-3-ethylpurin-6-imine acts as a competitive antagonist of adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. Adenosine A1 receptors are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. By blocking adenosine A1 receptors, 7-Ethoxy-3-ethylpurin-6-imine can modulate these processes and exert its pharmacological effects.
Biochemical and Physiological Effects
7-Ethoxy-3-ethylpurin-6-imine has been shown to have various biochemical and physiological effects, depending on the target tissue and experimental conditions. In the brain, 7-Ethoxy-3-ethylpurin-6-imine has been shown to increase dopamine release and reduce glutamate release, which may contribute to its neuroprotective effects in Parkinson's disease. In the heart, 7-Ethoxy-3-ethylpurin-6-imine has been shown to reduce myocardial infarct size and improve cardiac function, which may be attributed to its anti-ischemic effects. In the immune system, 7-Ethoxy-3-ethylpurin-6-imine has been shown to modulate cytokine production and leukocyte migration, which may be relevant to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
7-Ethoxy-3-ethylpurin-6-imine has several advantages for lab experiments, including its high potency and selectivity for adenosine A1 receptors, well-established synthesis method, and availability from commercial sources. However, 7-Ethoxy-3-ethylpurin-6-imine also has some limitations, such as its poor solubility in aqueous solutions, which may require the use of organic solvents or cyclodextrins for formulation. Moreover, 7-Ethoxy-3-ethylpurin-6-imine may exhibit off-target effects at high concentrations or prolonged exposure, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 7-Ethoxy-3-ethylpurin-6-imine and adenosine A1 receptors. One direction is to investigate the potential therapeutic applications of 7-Ethoxy-3-ethylpurin-6-imine in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another direction is to explore the molecular mechanisms underlying the neuroprotective effects of adenosine A1 receptor antagonists, such as the modulation of intracellular signaling pathways and gene expression. Moreover, the development of novel adenosine A1 receptor antagonists with improved pharmacokinetic and pharmacodynamic properties may provide new opportunities for the treatment of various diseases.
Méthodes De Synthèse
7-Ethoxy-3-ethylpurin-6-imine can be synthesized by the reaction of 7-ethoxy-3-methylxanthine with ethyl iodide in the presence of potassium carbonate. The resulting product is then treated with ammonia to yield 7-Ethoxy-3-ethylpurin-6-imine. The synthesis of 7-Ethoxy-3-ethylpurin-6-imine has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
7-Ethoxy-3-ethylpurin-6-imine has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been used to investigate the neuroprotective effects of adenosine A1 receptor antagonists in Parkinson's disease and ischemia-reperfusion injury. 7-Ethoxy-3-ethylpurin-6-imine has also been used to study the anticonvulsant effects of adenosine A1 receptor antagonists in epilepsy. Moreover, 7-Ethoxy-3-ethylpurin-6-imine has been used to investigate the role of adenosine A1 receptors in cardiovascular function and immune response.
Propriétés
Numéro CAS |
185200-86-6 |
|---|---|
Nom du produit |
7-Ethoxy-3-ethylpurin-6-imine |
Formule moléculaire |
C9H13N5O |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
7-ethoxy-3-ethylpurin-6-imine |
InChI |
InChI=1S/C9H13N5O/c1-3-13-5-11-8(10)7-9(13)12-6-14(7)15-4-2/h5-6,10H,3-4H2,1-2H3 |
Clé InChI |
FESKKMQNADBLAY-UHFFFAOYSA-N |
SMILES |
CCN1C=NC(=N)C2=C1N=CN2OCC |
SMILES canonique |
CCN1C=NC(=N)C2=C1N=CN2OCC |
Synonymes |
6H-Purin-6-imine,7-ethoxy-3-ethyl-3,7-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)
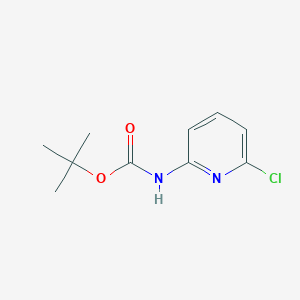
![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)
